Three-Fold Improvement in In Vivo Tolerability for ADC Payloads Incorporating (1-Sulfanylcyclohexyl)methanol-Derived Prodrugs
In a study of pyrrolobenzodiazepine (PBD)-dimer payloads for ADCs, a conjugate containing a disulfide-based prodrug derived from (1-sulfanylcyclohexyl)methanol demonstrated a significant improvement in tolerability. The HER2-targeting ADC with this specific prodrug exhibited a three-fold improvement in mouse tolerability in vivo compared to the corresponding parent ADC, which lacked the prodrug [1].
| Evidence Dimension | In Vivo Mouse Tolerability (Safety/Toxicity Window) |
|---|---|
| Target Compound Data | Three-fold improvement in tolerability |
| Comparator Or Baseline | Parent ADC (without the (1-sulfanylcyclohexyl)methanol-derived prodrug) |
| Quantified Difference | 3x improved tolerability |
| Conditions | In vivo mouse model; HER2-targeting ADC containing a PBD dimer payload |
Why This Matters
This quantitative improvement in tolerability directly impacts the therapeutic index, enabling higher or more frequent dosing with reduced systemic toxicity, a critical factor in ADC development.
- [1] Pei, Z., Chen, C., Chen, J., Cruz-Chuh, J. D., Delarosa, R., Deng, Y., ... & Dragovich, P. S. (2018). Exploration of Pyrrolobenzodiazepine (PBD)-Dimers Containing Disulfide-Based Prodrugs as Payloads for Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 61(9), 3979-3996. View Source
